molecular formula C7H13NO3 B13195648 Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13195648
M. Wt: 159.18 g/mol
InChI Key: ZNRAQOFXNWKNAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with appropriate reagents to introduce the amino and hydroxy groups at the desired positions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted cyclopentane derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-amino-4-hydroxycyclopentane-1-carboxylate is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound features both amino and hydroxy functional groups, which are critical for its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H13_{13}N O3_3
  • Molecular Weight : 159.18 g/mol
  • Structural Features : The compound contains a cyclopentane ring with an amino group at the 2-position and a hydroxyl group at the 4-position, alongside a carboxylate functional group, which enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Preliminary studies suggest that it may act as:

  • Neuroprotective Agent : Similar compounds have shown promise in modulating neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases.
  • Enzyme Inhibitor : The presence of the amino and hydroxyl groups may facilitate binding to active sites of enzymes, thereby inhibiting their activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Activity Type Description
NeuroprotectionPotential to protect neurons from damage in various models of neurodegeneration.
Enzyme InteractionMay inhibit specific enzymes related to neurotransmitter metabolism.
Antimicrobial EffectsSome derivatives have shown activity against certain bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This suggests a mechanism involving antioxidant properties or modulation of apoptotic pathways.
  • Enzyme Inhibition :
    • Research has focused on the compound's ability to inhibit enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. Preliminary results indicate that it may exhibit competitive inhibition, enhancing neurotransmitter availability in synaptic clefts.
  • Antimicrobial Activity :
    • A study investigating various cyclopentane derivatives found that some exhibited significant antimicrobial properties against Gram-positive bacteria. This compound was included in the screening, showing moderate activity.

Synthesis and Derivatives

Several synthetic routes have been developed to produce high-purity this compound, which are essential for further biological evaluation:

Synthesis Method Description
Direct AminationReaction of cyclopentanone derivatives with amines under controlled conditions.
HydroxylationIntroduction of hydroxyl groups via oxidation reactions on cyclopentane precursors.

These synthetic pathways not only facilitate the generation of the compound but also allow for the exploration of various derivatives that may enhance its biological activity.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-amino-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-4(9)3-6(5)8/h4-6,9H,2-3,8H2,1H3

InChI Key

ZNRAQOFXNWKNAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1N)O

Origin of Product

United States

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